21-Dehydro Prednisolone
Overview
Description
21-Dehydro Prednisolone, also known as 11β,17α-dihydroxy-2,4-pregnadiene 3,20-dione-21-al, is a corticosteroid compound that has been the subject of various chemical studies. It is closely related to prednisolone, a synthetic glucocorticoid with anti-inflammatory and immunosuppressive properties. The compound has been investigated for its interactions with amino acids and its potential to form Schiff bases and other derivatives .
Synthesis Analysis
The synthesis of related corticosteroid compounds has been extensively studied. For instance, an efficient synthesis of 17α,21-dihydroxypregna-1,4-diene-3,20-dione 17,21-diacetate from androsta-1,4-diene-3,17-dione has been described, which could serve as a potential intermediate for prednisolone . Another study details the preparation of 21-diazo-9α-fluoro-16α-methyl-21-deoxy-[1,2(n)-3H]prednisolone, which involves the oxidation of dexamethasone to the 21-aldehyde followed by a series of reactions to yield the diazo compound . These synthetic pathways highlight the complexity and versatility of corticosteroid chemistry.
Molecular Structure Analysis
The molecular structure of 21-Dehydro Prednisolone is characterized by the presence of a pregnadiene backbone with hydroxyl groups at the 11β and 17α positions and a 21-aldehyde group. This structure is amenable to various chemical reactions, including the formation of Schiff bases with amino acids . The structural analysis of corticosteroids is crucial for understanding their biological activity and for the development of new synthetic methods, as demonstrated by the synthesis of an 11-oxa analogue of corticoid hormones .
Chemical Reactions Analysis
21-Dehydro Prednisolone undergoes various chemical reactions, particularly with amino acids. The reaction rate is influenced by factors such as reactant concentration, pH, temperature, and the presence of phosphates. The products include steroid-amino acid complexes and 21-amino or 21-imino corticosteroid derivatives . Additionally, the deamination of amino acids by 21-Dehydro Prednisolone has been studied, with sodium glutamate showing the most rapid reaction rate .
Physical and Chemical Properties Analysis
The physical and chemical properties of corticosteroids like 21-Dehydro Prednisolone are essential for their biological function and therapeutic use. For example, the interaction of prednisolone with vitamin D and its effect on intestinal calcium transport has been investigated, revealing that prednisolone administration results in increased concentrations of 1,25-dihydroxycholecalciferol but inhibits intestinal calcium transport . The hydrolysis behavior of prednisolone derivatives has also been studied, showing that prednisolone 21-hemisuccinate can be transformed intramolecularly to prednisolone 17-hemisuccinate, with the parent drug being slowly released . These properties are critical for the design of drug delivery systems and for understanding the pharmacokinetics of corticosteroids.
Scientific Research Applications
1. Medical Applications in Ear Disorders
21-Dehydro Prednisolone, specifically prednisolone-21-hydrogen succinate, has been studied for its efficacy in treating cochleovestibular disorders like sudden hearing loss. Research demonstrates that local application into the round window niche of the ear can achieve high levels of the drug in the perilymph, offering a potential treatment method for inner ear disorders (Bachmann et al., 2001).
2. Veterinary Applications
In the context of veterinary medicine, studies have identified and quantified prednisolone metabolites in beef cattle. This research is significant for identifying biomarkers for illicit treatments in meat-producing animals and ensuring compliance with regulations (Leporati et al., 2013).
3. Chemical Synthesis and Modification
Research has also focused on the chemical transformation of prednisolone for various applications. For instance, the expedient synthesis of 17α,21-dihydroxy-9β,11β-epoxy-16α-methylpregna-1,4-diene-3,20-dione 21-acetate from prednisolone, utilizing a novel Mattox rearrangement, highlights advances in steroid chemistry (Hulcoop & Shapland, 2013).
4. Prodrug Development
Significant research has been conducted in the development of corticosteroids prodrugs, where prednisolone is chemically altered for enhanced therapeutic effects. Studies like these offer insights into the preparation of more effective and targeted steroid-based medications (Sethi et al., 2017).
5. Drug Delivery Systems
Advancements in drug delivery systems utilizing prednisolone have been explored. For example, the development of self-assembled gellan-based nanohydrogels for prednisolone delivery represents an innovative approach in drug delivery technology (D’Arrigo et al., 2012).
6. Analytical Methods and Metabolism Studies
Analytical methods for detecting prednisolone and its metabolites, like in human urine, play a critical role in sports medicine and doping control. These studies are vital for understanding the drug's metabolism and for developing strategies to distinguish between different administration routes (Matabosch et al., 2015).
7. Pharmacological Research
Research assessing the impact of dosing time on the pharmacokinetics and pharmacodynamics of prednisolone reveals the complexities in optimizing drug administration for maximum efficacy and minimum side effects (Xu et al., 2008).
Safety And Hazards
properties
IUPAC Name |
2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoacetaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h5,7,9,11,14-16,18,24,26H,3-4,6,8,10H2,1-2H3/t14-,15-,16-,18+,19-,20-,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKNNTPJBKBRSIB-VWUMJDOOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3C(C1CCC2(C(=O)C=O)O)CCC4=CC(=O)C=CC34C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)C=O)O)CCC4=CC(=O)C=C[C@]34C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
21-Dehydro Prednisolone |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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